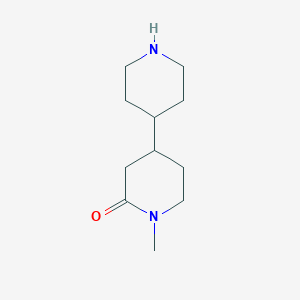
1-Methyl-4,4'-bipiperidin-2-one
描述
1-Methyl-4,4’-bipiperidin-2-one is an organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its versatile chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,4’-bipiperidin-2-one typically involves the coupling of piperidine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This method ensures high yield and purity of the product.
Industrial Production Methods: Industrial production of 1-Methyl-4,4’-bipiperidin-2-one often employs large-scale catalytic processes. These processes utilize metal catalysts such as palladium or nickel to facilitate the coupling reactions. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness, making the compound readily available for various applications.
化学反应分析
Types of Reactions: 1-Methyl-4,4’-bipiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
1-Methyl-4,4’-bipiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-4,4’-bipiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
相似化合物的比较
Piperidine: A simpler analog with a single nitrogen atom in the ring.
4,4’-Bipiperidine: A related compound with two piperidine rings but without the methyl group.
Uniqueness: 1-Methyl-4,4’-bipiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
生物活性
1-Methyl-4,4'-bipiperidin-2-one (also known as 1-Methyl-4-piperidone) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 182.31 g/mol. The compound features a bipiperidine structure which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Neurotransmitter Modulation : Similar compounds have been reported to affect neurotransmitter systems, particularly in the central nervous system, influencing dopamine signaling pathways .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Cognitive Effects : Research indicates that this compound may affect cognitive functions by modulating synaptic transmission in key brain regions such as the hippocampus. Studies have shown alterations in excitatory synaptic transmission following administration of similar compounds .
Toxicological Profile
The toxicological profile of this compound suggests potential neurotoxic effects. It can induce symptoms akin to those observed in neurodegenerative diseases when administered at high doses .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Pharmacokinetics
The pharmacokinetics of this compound indicate rapid absorption and distribution within biological systems. Upon administration:
- Peak Plasma Concentration : Achieved within 30 to 60 minutes.
- Half-Life : Varies depending on the route of administration but generally shows a rapid decline post peak concentration.
属性
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQALXFUNOJOPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















